molecular formula C33H36O8 B8103023 Morellic acid

Morellic acid

Cat. No.: B8103023
M. Wt: 560.6 g/mol
InChI Key: COVMVPHACFXMAX-OYNOKLRGSA-N
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Description

Morellic acid is a dioxo monocarboxylic acid derived from morellin by oxidation of the aldehyde group to the corresponding carboxy group. It is isolated from the plants Garcinia morella and Garcinia hanburyi. This compound exhibits significant biological activities, including antineoplastic, antibacterial, and anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morellic acid can be synthesized through the oxidation of morellin. The specific reaction conditions for this transformation typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Garcinia morella and Garcinia hanburyi. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate and purify this compound .

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions, where the aldehyde group is converted to a carboxylic acid group.

    Reduction: It can be reduced to form morellin.

    Substitution: this compound can participate in substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of this compound from morellin.

    Reduction: Conversion back to morellin.

    Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

Morellic acid has a wide range of scientific research applications:

Mechanism of Action

Morellic acid exerts its effects through various mechanisms:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its combination of antineoplastic, antibacterial, and anti-HIV activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Biological Activity

Morellic acid (MA), a caged xanthone found in various Garcinia species, has garnered attention for its diverse biological activities, particularly its anticancer and antimicrobial properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Sources

This compound is structurally related to other xanthones, sharing characteristics that contribute to its bioactivity. It is primarily extracted from the resin of Garcinia hanburyi and Garcinia morella, which are known for their medicinal properties.

Anticancer Activity

In Vitro Studies
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study isolated MA from Garcinia hanburyi and evaluated its effects on several tumor cell lines, including HT-29 (colon), HeLa (cervical), and HCT-116 (colon) cells. The findings showed that MA inhibited cell proliferation through mechanisms involving apoptosis and pyroptosis, mediated by the activation of caspases and upregulation of apoptotic proteins such as apaf-1 .

In Vivo Studies
In a tumor-bearing mouse model, MA-loaded nanostructured lipid carriers (MA-NLCs) demonstrated a marked reduction in tumor growth compared to control groups. The study provided evidence that MA-NLCs effectively deliver this compound, enhancing its bioavailability and therapeutic efficacy .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A recent investigation revealed that MA restores sensitivity in vancomycin-resistant Enterococcus (VRE) strains to both vancomycin and ampicillin. This effect is attributed to MA's ability to disrupt bacterial membranes, thereby enhancing the efficacy of existing antibiotics .

Summary of Biological Activities

Activity Type Effect Mechanism
AnticancerInhibition of tumor cell proliferationInduction of apoptosis via caspase activation
AntimicrobialRestoration of antibiotic sensitivity in VREDisruption of bacterial membranes
HepatoprotectiveReduction in liver enzyme levels in CCl4-induced liver damage modelsModulation of oxidative stress

Case Studies

  • Anticancer Efficacy : A study conducted on Dalton’s lymphoma-induced mice treated with MA showed a significant increase in survival time and a decrease in tumor volume. The mechanism involved the induction of caspases leading to apoptosis .
  • Hepatoprotective Effects : In another study involving albino rats exposed to carbon tetrachloride (CCl4), pretreatment with Garcinia morella extracts containing this compound resulted in decreased levels of liver enzymes (AST, ALT) and bilirubin, indicating protective effects against liver damage .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using MA-NLCs. In a study involving Sprague Dawley rats, it was observed that MA-NLCs improved the drug's solubility and absorption compared to traditional formulations, leading to enhanced therapeutic outcomes .

Properties

IUPAC Name

(Z)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVMVPHACFXMAX-OYNOKLRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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